molecular formula C18H14O2 B1609911 Methyl 4-(naphthalen-1-yl)benzoate CAS No. 229467-26-9

Methyl 4-(naphthalen-1-yl)benzoate

Cat. No. B1609911
CAS RN: 229467-26-9
M. Wt: 262.3 g/mol
InChI Key: CLFAUQKWNRCBQF-UHFFFAOYSA-N
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Description

Methyl 4-(naphthalen-1-yl)benzoate is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

1. Exposure Biomonitoring

Methyl 4-(naphthalen-1-yl)benzoate is a compound structurally related to naphthalene. Naphthalene and its derivatives are used as biomarkers for exposure to environmental pollutants. Urinary profiles of naphthalene have been utilized to gain insights into the environmental exposure profiles of the general population. The correlation between airborne exposure and the corresponding biological marker in urine highlights the utility of these compounds in environmental epidemiology and exposure assessment (Fustinoni et al., 2010).

2. Occupational Health Monitoring

In occupational settings, exposure to naphthalene derivatives is monitored to assess health risks. Measurement of biomarkers like naphthalene in urine samples of workers exposed to compounds like jet fuel (JP-8) has shown to be an effective method for assessing occupational exposure (Serdar et al., 2003). Additionally, studies have demonstrated the utility of headspace solid-phase microextraction (HS-SPME) to measure surrogate polycyclic aromatic hydrocarbons (PAHs) like naphthalene in urine, useful for investigating the uptake and metabolism of complex PAH mixtures in humans (Waidyanatha et al., 2003).

3. Risk Assessment in Industrial Settings

The presence of naphthalene and its metabolites is also used to assess the risk of exposure to PAHs in industrial settings. Studies have indicated that occupational exposure to naphthalene should be considered as a potential surrogate for occupational PAH exposure, particularly in industries like coke- and aluminum-producing industries, due to its prevalence and the availability of several useful biomarkers (Rappaport et al., 2004).

properties

IUPAC Name

methyl 4-naphthalen-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-18(19)15-11-9-14(10-12-15)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFAUQKWNRCBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448933
Record name Methyl 4-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

229467-26-9
Record name Methyl 4-(naphthalen-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-bromobenzoate (0.96 g, 4.46 mmol) was added to a mixture of 1-naphthaleneboronic acid (0.73 g, 4.25 mmol) and sodium carbonate (0.075 g, 7.08 mmol) in toluene (30 mL), ethanol (6 mL) and water (12 mL). The resultant solution was purged with nitrogen for 10 minutes before tetrakis(triphenylphosphine)palladium(0) (0.10 g, 0.09 mmol) was added. The reaction mixture was heated to reflux for 65 hours. The solution was cooled to ambient temperature, then filtered through a pad of Celite, which was subsequently rinsed with ethyl acetate. The combined filtrate was diluted to 100 mL with water/ethyl acetate (1:1). The aqueous layer was extracted with ethyl acetate, and the combined extracts were dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness to yield the title compound as a gold oil (1.09 g). This material was used without further purification in the next step.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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